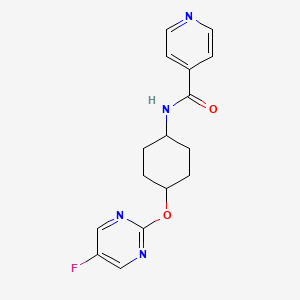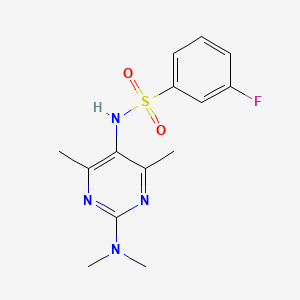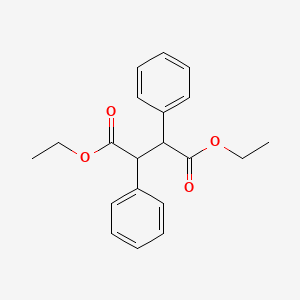
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamide is a useful research compound. Its molecular formula is C16H17FN4O2 and its molecular weight is 316.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as “N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide”, is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in complex II .
Mode of Action
The compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it interferes with the normal function of the mitochondrial respiratory chain. This results in the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain, specifically complex II . The inhibition of succinate dehydrogenase disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production. This energy deficit affects various downstream processes, including spore germination and mycelial growth .
Pharmacokinetics
The compound’s molecular structure and its interaction with succinate dehydrogenase suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of spore germination, germ tube growth, and mycelial growth within the target fungal species . This leads to a disruption in the life cycle of the fungus, preventing its proliferation and spread.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances that compete for binding to succinate dehydrogenase . Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and light exposure.
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-3-1-13(2-4-14)21-15(22)11-5-7-18-8-6-11/h5-10,13-14H,1-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIOIUTWGFJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)


![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)


![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/new.no-structure.jpg)

![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)

